molecular formula C19H15N9O4 B11534401 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11534401
M. Wt: 433.4 g/mol
InChI Key: ZCXRRZNYPXJLCW-SRZZPIQSSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The key steps may include:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the oxadiazole moiety via a condensation reaction.
  • Functionalization of the phenyl and nitrophenyl groups through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:

    Inhibition: Blocking the activity of specific enzymes or receptors.

    Activation: Enhancing the activity of certain pathways.

    Binding: Interacting with DNA or proteins to modulate their function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-triazole derivatives
  • Oxadiazole derivatives
  • Hydrazide derivatives

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple functional groups, which may confer distinct biological and chemical properties

Properties

Molecular Formula

C19H15N9O4

Molecular Weight

433.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H15N9O4/c1-11(13-8-5-9-14(10-13)28(30)31)21-23-19(29)15-16(12-6-3-2-4-7-12)27(26-22-15)18-17(20)24-32-25-18/h2-10H,1H3,(H2,20,24)(H,23,29)/b21-11+

InChI Key

ZCXRRZNYPXJLCW-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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